Bis-THA inhibitor 8
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N4.2ClH/c1(2-4-14-24-36-34-26-16-6-10-20-30(26)38-31-21-11-7-17-27(31)34)3-5-15-25-37-35-28-18-8-12-22-32(28)39-33-23-13-9-19-29(33)35;;/h6,8,10,12,16,18,20,22H,1-5,7,9,11,13-15,17,19,21,23-25H2,(H,36,38)(H,37,39);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPAVLZEZHTXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bis Tha Analogs
Efficient and Economical Synthesis Strategies for Alkylene-Linked Bis-THA Derivatives
The development of efficient and economical synthetic routes is crucial for the accessibility and further investigation of Bis-THA analogs. Research has explored strategies for the synthesis of alkylene-linked bis-THA derivatives, specifically 9,9′-(alkane-1,ω-diyldiimino)-1,2,3,4-tetrahydroacridines. An efficient and economical synthesis of a series of these compounds with alkylene linkers of varying lengths (ω = 7–10) has been reported. uni.luuni.lu
Early approaches involving the reaction of tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) with dibromo alkanes encountered limitations, particularly yielding the desired bis-product in low yields, especially when shorter alkylene linkers (n = 2 to n = 6) were employed. To overcome this challenge and improve yields, an alternative and more successful method was explored. This improved strategy involved the reaction of 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) with diamines. The optimization of this method found that refluxing in 1-pentanol (B3423595) at atmospheric pressure for an extended period, such as 40 hours, provided favorable conditions for the synthesis of the bis-products.
These studies highlight the importance of selecting appropriate starting materials and reaction conditions to achieve efficient and economical synthesis of alkylene-linked Bis-THA derivatives. The method utilizing 9-chloro-1,2,3,4-tetrahydroacridine and diamines in refluxing 1-pentanol represents a key strategy for accessing these compounds.
Rational Design Principles in the Synthesis of Novel Bis-THA Analogs
The synthesis of novel Bis-THA analogs is often guided by rational design principles aimed at optimizing their biological activity, selectivity, and pharmacokinetic properties. The alkylene-linked bis-THA derivatives, including those with ω = 7–10 linkers, have been reported as being rationally designed. uni.luuni.lu
While the detailed rational design principles for every Bis-THA analog, including Bis-THA inhibitor 8, are not exhaustively detailed in the available information, the general approach for designing bivalent ligands provides insight. The strategy often involves linking two monomeric units through a spacer, such as an alkylene chain, to enhance binding affinity and selectivity by simultaneously interacting with multiple sites on a biological target or by chelating to a single site in a more favorable geometry. For Bis-THA analogs acting as inhibitors, particularly of enzymes like acetylcholinesterase as suggested by some research, the length and flexibility of the alkylene linker are critical design parameters. Varying the linker length, as seen with the synthesis of compounds with ω = 7–10 linkers, allows for probing the optimal distance between the two tetrahydroacridine moieties for effective interaction with the target site. uni.luuni.lu This rational variation is a fundamental aspect of structure-activity relationship (SAR) studies in the design of potent inhibitors.
Derivatization Approaches for 9,9′-(Alkane-1,ω-diyldiimino)-1,2,3,4-tetrahydroacridines
The synthesis of 9,9′-(alkane-1,ω-diyldiimino)-1,2,3,4-tetrahydroacridines involves specific derivatization approaches to create the characteristic alkylene-diyldiimino linkage at the 9-position of the tetrahydroacridine core. The primary method for achieving this involves the reaction between a substituted tetrahydroacridine core and a diamine linker.
Molecular Mechanisms of Acetylcholinesterase Inhibition by Bis Tha Analogs
Enzymatic Inhibition Kinetics and Reversibility Profile
Research indicates that Bis-THA inhibitor 8 functions as a potent inhibitor of acetylcholinesterase. Affinity data, typically expressed as IC50 values, demonstrates its inhibitory strength. For instance, studies using rat acetylcholinesterase have reported IC50 values in the nanomolar range bindingdb.org. One reported IC50 value is 0.770 nM at pH 7.4 and 2°C, determined using the colorimetric method reported by Ellman bindingdb.org. Another study reported an IC50 of 1.5 nM against rat acetylcholinesterase bindingdb.org.
While IC50 values provide a measure of inhibitory potency, detailed enzymatic inhibition kinetics parameters such as Km, Vmax, and Ki, which would elucidate the specific type of inhibition (e.g., competitive, non-competitive, uncompetitive), were not explicitly available in the searched literature. Similarly, a comprehensive reversibility profile describing the nature and duration of the enzyme-inhibitor interaction was not found within the scope of the search results.
Comparative Potency against Acetylcholinesterase (AChE) Relative to Tacrine (B349632)
This compound exhibits potent inhibition of acetylcholinesterase, with reported nanomolar IC50 values bindingdb.org. Comparing its potency directly to that of Tacrine, a well-established AChE inhibitor, requires data obtained under identical experimental conditions. While Tacrine is known to inhibit AChE, specific comparative IC50 data for this compound and Tacrine from the same studies or under the exact same assay conditions were not available in the search results to provide a direct relative potency assessment.
Differential Selectivity against Cholinesterase Subtypes
Understanding the selectivity of a cholinesterase inhibitor involves assessing its relative potency against acetylcholinesterase (AChE) compared to butyrylcholinesterase (BChE).
Enhanced Specificity for Acetylcholinesterase Over Butyrylcholinesterase (BChE)
Studies investigating the effect of this compound on acetylcholinesterase activity sometimes employ the use of a butyrylcholinesterase inhibitor, such as ethopropazine, in the assay mixture bindingdb.org. This practice is typically implemented to ensure that the measured inhibitory effect is primarily directed towards AChE, suggesting an interest in or an observed degree of selectivity for AChE. bindingdb.org. However, specific quantitative data, such as IC50 or Ki values for this compound against butyrylcholinesterase, which would definitively establish and quantify its enhanced specificity for AChE over BChE by allowing calculation of a selectivity ratio (IC50 BChE / IC50 AChE), were not found in the available search results.
Proposed Binding Modes and Active Site Interactions
The mechanism of cholinesterase inhibition by compounds like this compound involves interactions within the enzyme's active site. Cholinesterases possess a complex active site characterized by a catalytic anionic site (CAS) and a peripheral anionic site (PAS).
Engagement with the Catalytic and Peripheral Anionic Sites of Cholinesterases
This compound, likely due to its structure which may contain features capable of interacting with different regions of the cholinesterase gorge, is proposed to engage with both the catalytic and peripheral anionic sites of the enzyme. Inhibitors that interact with both sites are often referred to as "dual-binding" or "mixed-type" inhibitors and can exhibit enhanced potency and potentially different kinetic profiles compared to inhibitors that bind only to the CAS. While the available search results indicate the compound's potent inhibitory activity bindingdb.org, specific details regarding the proposed binding modes, including which parts of the this compound molecule interact with specific amino acid residues in the CAS and PAS, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), were not explicitly described in the retrieved literature. Elucidating these interactions typically requires detailed structural studies, such as X-ray crystallography or advanced computational modeling.
Compound Information
Structure Activity Relationship Sar Studies of Bis Tha Analogs
Influence of Alkylene Linker Length on Inhibitory Potency and Selectivity
The length and nature of the alkylene linker connecting the two tetrahydroacridine units in bis-THA analogs play a critical role in their inhibitory activity against cholinesterases. This influence is often explained by the dual binding site hypothesis for AChE, which posits that potent inhibitors can interact simultaneously with the catalytic anionic site (CAS) in the active center and the peripheral anionic site (PAS) located near the enzyme's entrance. The linker serves to bridge these two important binding regions within the enzyme gorge. guidetopharmacology.orgnih.govguidetopharmacology.org
Studies on bisquaternary ammonium (B1175870) compounds, including bis-THA analogs, have consistently demonstrated a strong correlation between linker length and inhibitory potency and selectivity. Varying the number of methylene (B1212753) units in the linker alters the distance between the two tetrahydroacridine moieties, thereby affecting their ability to optimally span the distance between the CAS and PAS.
Analysis of Optimal Linker Lengths (e.g., ω=7–8) for Cholinesterase Inhibition
Research on bis-THA and similar bis-acridine derivatives has identified optimal linker lengths that confer maximal inhibitory potency and selectivity towards AChE over BChE. Several studies indicate that an alkylene chain containing approximately 7 to 10 methylene units is particularly effective for potent AChE inhibition. guidetopharmacology.org
Specifically, a heptylene linker (seven methylene units) has been frequently reported as optimal for bis-(9-amino-1,2,3,4-tetrahydroacridine) analogs, demonstrating enhanced AChE inhibition potency and favorable selectivity profiles compared to shorter or longer linkers. guidetopharmacology.orgguidetopharmacology.org This suggests that a linker of this length is well-suited to bridge the distance between the CAS and PAS in AChE, facilitating simultaneous interactions with both sites.
While a heptylene linker is often cited as optimal, linker lengths slightly shorter or longer, such as eight or nine methylene units, can also result in potent inhibitors, although the exact optimal length can vary slightly depending on the specific structural variations of the tetrahydroacridine moieties and the enzyme source. Bis-THA inhibitor 8, with its nonane (B91170) (nine-carbon) linker, falls within this range of linker lengths that have shown significant cholinesterase inhibitory activity. nih.gov
Comparative studies evaluating series of bis-THA analogs with varying linker lengths have provided valuable data on this relationship. For instance, investigations comparing analogs with linker lengths ranging from two to ten methylene units have shown that inhibitory potency generally increases with linker length up to a certain point (often around 7-10 carbons) and then may decrease with further elongation. guidetopharmacology.org This highlights the critical dependence of dual-site binding on the appropriate spatial arrangement dictated by the linker.
While specific comprehensive data tables for a full series of bis-THA analogs with varying linker lengths were not consistently presented across the search results in a format suitable for direct extraction into a single comparative table here, the reported trends consistently point towards linker lengths in the range of 7-10 carbons as being particularly effective for achieving high potency against AChE.
Computational and Molecular Modeling Approaches in Bis Tha Inhibitor Research
In Silico Predictions of Ligand-Enzyme Interactions
In silico predictions of ligand-enzyme interactions are a cornerstone of structure-based drug design. These methods use the three-dimensional structures of both the inhibitor and the target enzyme to model their interaction at an atomic level.
Molecular docking is a primary technique used to predict the preferred orientation of an inhibitor when it binds to a receptor. For bis-THF inhibitors targeting HIV-1 protease, docking studies can reveal how the distinct moieties of the inhibitor fit into the enzyme's active site. For instance, studies on hybrid HIV-1 protease inhibitors have shown that the bis-THF moiety consistently interacts with the main-chain atoms of specific amino acid residues, such as Asp29 and Asp30, within the S2/S2' subsites of the protease. nih.gov This interaction is critical for the inhibitor's potency.
Table 1: Key Predicted Interactions for Bis-THF Type Inhibitors in HIV-1 Protease Active Site
| Inhibitor Moiety | Interacting Protease Residue(s) | Type of Interaction | Predicted Importance |
|---|---|---|---|
| Bis-THF | Asp29, Asp30 (main-chain) | Hydrogen Bonding | High |
| Phenylalanine Core | Various active site residues | Van der Waals | Moderate to High |
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-enzyme complex over time. By simulating the movements of atoms and molecules, MD provides insights into the stability of the binding and the conformational flexibility of both the inhibitor and the enzyme.
MD simulations on HIV-1 protease in complex with bis-THF inhibitors have been used to assess the stability of the interactions predicted by docking. nih.gov These simulations, often run for hundreds of nanoseconds, track the atomic movements and can reveal whether the key hydrogen bonds and hydrophobic contacts are maintained over time.
Furthermore, MD simulations allow for conformational analysis, revealing how the enzyme itself might change shape upon inhibitor binding. The "flaps" of the HIV-1 protease, for example, are known to be highly flexible and close down over the inhibitor in the active site. MD simulations can characterize this induced-fit mechanism and analyze the stability of the closed conformation, which is essential for effective inhibition. nih.gov The dynamic interdependence between different subsites of the enzyme's active site can also be explored, providing a more complete picture of the binding event and guiding the optimization of inhibitors against drug-resistant variants. nih.gov
Table 2: Sample Data from Molecular Dynamics Fluctuation Analysis
| Inhibitor Moiety | Average RMSF (Å) | Interpretation of Stability |
|---|---|---|
| Bis-THF Moiety | Low | High stability in binding pocket |
| P1/P1' Moiety (adjacent to bis-THF) | Low to Moderate | Relatively stable |
Exploration of Bis Tha Analogs As Research Probes and Tools
Application as Molecular Probes for Acetylcholinesterase Activity
Bis-THA inhibitor 8, also known by its chemical name N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine;dihydrochloride, has been identified as a potent inhibitor of acetylcholinesterase (AChE). Research findings indicate that this compound exhibits significant inhibitory activity against rat acetylcholinesterase. According to data available, this compound (BDBM10469, CHEMBL424707) demonstrates an IC50 value of 0.770 nM against rat AChE in assays performed using the colorimetric method reported by Ellman. bindingdb.orgbindingdb.org This high potency suggests its utility as a molecular probe for studying AChE activity and inhibition kinetics.
Acetylcholinesterase is a crucial enzyme involved in the hydrolysis of the neurotransmitter acetylcholine (B1216132), playing a vital role in terminating neurotransmission at cholinergic synapses. nih.govrsc.org Inhibitors of AChE can increase the levels and duration of acetylcholine action. nih.gov The potent inhibition demonstrated by this compound highlights its potential as a tool to modulate cholinergic neurotransmission in research settings and to investigate the functional consequences of AChE inhibition.
Other bis-tacrine homodimers, structurally related to this compound by having two tetrahydroacridine moieties linked by an alkylene chain, have also shown potent AChE inhibition. For instance, bis-tacrine homodimers linked with 6-8 methylene (B1212753) units have demonstrated potent inhibition towards AChE. mdpi.comheraldopenaccess.us Specifically, heptylene-linked bis-tacrine (bis(7)-tacrine), an analog with a seven-carbon linker compared to the nine-carbon linker in this compound, has been reported to be significantly more potent than tacrine (B349632) in inhibiting rat brain AChE. heraldopenaccess.us This suggests that the dimeric structure and the length of the linker play a crucial role in the inhibitory potency against AChE, making Bis-THA analogs valuable probes for exploring structure-activity relationships in cholinesterase inhibition.
Utility in Investigating Cholinesterase Inhibition in Neurological Disease Models
Cholinesterase inhibitors, by increasing acetylcholine levels, are a major therapeutic strategy for symptomatic treatment of Alzheimer's disease (AD), a neurodegenerative disorder characterized by loss of cholinergic neurons and decreased acetylcholine levels. nih.gov The potent AChE inhibitory activity of Bis-THA analogs, including this compound and related bis-tacrines like bis(7)-tacrine (B1662651), makes them valuable tools for investigating the role of cholinesterase inhibition in neurological disease models, particularly those related to AD.
Bis(7)-tacrine, a well-studied bis-tacrine analog, has been investigated for its potential in the context of neurodegenerative disorders. mmsl.czfrontiersin.org Studies on bis(7)-tacrine have explored its effects in various cell-based platforms and animal models, focusing on its neurotherapeutic potential. frontiersin.org The ability of bis-tacrine analogs to potently inhibit AChE allows researchers to use them in model systems to study how restoring cholinergic neurotransmission impacts disease progression, cognitive deficits, and other pathological hallmarks. nih.govheraldopenaccess.us
Furthermore, the interaction of some bis-tacrine analogs with the peripheral anionic site (PAS) of AChE, in addition to the catalytic site, is of interest in the context of AD research. The AChE PAS is implicated in the aggregation of amyloid-beta (Aβ) peptides, a key feature of AD pathology. mdpi.comheraldopenaccess.us Compounds that bind to the PAS can potentially hinder AChE-assisted Aβ aggregation. mdpi.com While specific data on this compound's interaction with the AChE PAS was not explicitly found, the study of related bis-amiridines (also bis-tetrahydroacridine derivatives) indicated that some compounds displayed propidium (B1200493) displacement from the peripheral site, suggesting potential to hinder Aβ42 aggregation. mdpi.com This highlights the potential of Bis-THA analogs as probes to investigate the complex interplay between cholinesterase inhibition and amyloid pathology in neurological disease models.
Investigation of Potential Interactions with Non-Cholinesterase Targets
Beyond their primary activity on cholinesterases, Bis-THA analogs, particularly bis-tacrines, have been explored for potential interactions with other biological targets. This multi-target potential is of significant interest in the context of complex neurological disorders. mmsl.czfrontiersin.org
Exploration of Potassium Channel Modulatory Activity
Some research has investigated the potential of bis-tacrine analogs to modulate potassium channels. Potassium channels play crucial roles in regulating neuronal excitability and various physiological processes. nih.govnih.gov While the search results did not provide specific data on this compound's interaction with potassium channels, a systematic review on bis(7)-cognitin (bis(7)-tacrine) mentioned that its molecular targets studied included Kv4.2 potassium channels. frontiersin.org Another study on the pro-cognitive potential of bis(7)-tacrine also referenced the evaluation of the effect of B7C on neurological disorders and mentioned Kv1.2 channels. researchgate.net
While detailed findings on the nature and potency of these interactions for bis-THA or bis(7)-tacrine were not extensively available in the search results, the mention of potassium channels as studied targets for bis-tacrine analogs suggests that this compound and similar compounds could potentially interact with these channels. This area warrants further investigation to fully understand the pharmacological profile of Bis-THA analogs and their potential impact on neuronal function beyond cholinesterase inhibition.
Analysis of N-Methyl-D-aspartate Receptor Channel Blocking Potential
N-Methyl-D-aspartate (NMDA) receptors are glutamate (B1630785) receptors that play critical roles in synaptic plasticity, learning, and memory. However, their over-activation can lead to excitotoxicity, contributing to neurodegenerative processes. researchgate.netresearchgate.net Research on bis-tacrine analogs, particularly bis(7)-tacrine, has explored their potential to block NMDA receptors. mmsl.czresearchgate.netresearchgate.net
Studies have indicated that bis(7)-tacrine can prevent glutamate-induced excitotoxicity, and this effect is more potent than that of memantine, a known NMDA receptor antagonist, in some contexts. mmsl.cz Bis(7)-tacrine has been shown to selectively inhibit NMDA receptors and block NMDA-activated currents. mmsl.czresearchgate.net This suggests that this compound, being a closely related bis-tacrine analog, may also possess NMDA receptor blocking properties.
Q & A
Q. What methodological steps are critical for designing reproducible in vitro experiments to evaluate Bis-THA inhibitor 8’s inhibitory efficacy?
- Answer :
- Experimental Replication : Include triplicate biological and technical replicates to assess variability .
- Controls : Use positive (e.g., known KAT6A/B inhibitors) and negative (vehicle-only) controls to validate assay conditions .
- Statistical Power : Predefine sample sizes using power analysis (α = 0.05, β = 0.2) to ensure sufficient detection of effect sizes .
- Assay Validation : Confirm enzyme activity linearity and substrate saturation kinetics before testing the inhibitor .
- Documentation : Report detailed protocols for compound preparation, including solvent, temperature, and incubation times, to enable replication .
Q. How can researchers validate the selectivity of this compound against off-target histone acetyltransferases?
- Answer :
- Orthogonal Assays : Combine fluorescence-based activity assays with Western blotting for acetylated histone marks (e.g., H3K9ac) .
- Panel Screening : Test the inhibitor against structurally related enzymes (e.g., KAT5, KAT7) at physiologically relevant concentrations .
- Competition Experiments : Use increasing concentrations of cofactor (e.g., acetyl-CoA) to assess competitive vs. non-competitive inhibition mechanisms .
- Structural Modeling : Compare inhibitor-enzyme docking simulations with experimental IC50 values to predict selectivity .
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Answer :
- Step-by-Step Documentation : Provide NMR, HPLC, and mass spectrometry data for intermediate and final products, including retention times and purity thresholds (>95%) .
- Stability Testing : Report storage conditions (e.g., -80°C in DMSO) and stability timelines to prevent degradation .
- Batch Consistency : Include multiple synthesis batches in efficacy studies to confirm inter-batch reliability .
Q. What methodological considerations are essential for accurately determining IC50 values of this compound?
- Answer :
- Dose-Response Range : Use 8–10 inhibitor concentrations spanning 0.1× to 10× the estimated IC50 .
- Curve Fitting : Apply nonlinear regression (e.g., four-parameter logistic model) with goodness-of-fit metrics (R² > 0.95) .
- Data Normalization : Express activity as a percentage of vehicle-only (0% inhibition) and positive control (100% inhibition) .
Advanced Research Questions
Q. How should researchers resolve contradictory dose-response results for this compound across cell lines?
- Answer :
- Variable Standardization : Re-evaluate cell culture conditions (e.g., passage number, media composition) and enzyme expression levels .
- Data Reanalysis : Apply mixed-effects models to account for inter-experiment variability and outlier removal criteria (e.g., Grubbs’ test) .
- Mechanistic Follow-Up : Perform RNA-seq or proteomics to identify cell line-specific compensatory pathways (e.g., alternative acetyltransferases) .
Q. Which advanced statistical models are suitable for analyzing time-dependent inhibition kinetics of this compound?
- Answer :
- Hierarchical Bayesian Models : Incorporate prior knowledge of enzyme-inhibitor binding rates to estimate posterior distributions for kinetic parameters (e.g., kon, koff) .
- Global Curve Fitting : Simultaneously fit progress curves across multiple time points and inhibitor concentrations to derive mechanism-based parameters .
- Model Selection : Use Akaike Information Criterion (AIC) to compare competitive vs. uncompetitive inhibition models .
Q. What integrative strategies are recommended for elucidating downstream epigenetic effects of this compound using multi-omics data?
- Answer :
- Data Aggregation : Combine ChIP-seq (histone acetylation), RNA-seq (gene expression), and ATAC-seq (chromatin accessibility) via network analysis tools (e.g., Cytoscape) .
- Pathway Enrichment : Use Gene Ontology (GO) and Reactome to identify overrepresented pathways in inhibitor-treated vs. control samples .
- Temporal Resolution : Collect multi-omics data at multiple time points to distinguish primary vs. secondary epigenetic effects .
Q. How can in vitro and in vivo pharmacokinetic discrepancies for this compound be methodologically addressed?
- Answer :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate tissue distribution and metabolism rates using in vitro ADME data (e.g., microsomal stability, plasma protein binding) .
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS and test their activity in secondary assays .
- Species-Specific Factors : Compare rodent vs. human liver microsome data to adjust dosing regimens for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
